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molecular formula C9H8N2O2 B8772172 Methyl 1H-benzimidazole-1-carboxylate CAS No. 69380-73-0

Methyl 1H-benzimidazole-1-carboxylate

Cat. No. B8772172
M. Wt: 176.17 g/mol
InChI Key: OJHVSVKKRBFAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04410698

Procedure details

1.2 g of sodium hydride are added portionwise to a solution, cooled to 15°, of 4.66 g of 5-amino-7-[3,6-dihydro-1(2H)-pyridyl]-2H-[1,2,4]oxadiazolo[2,3-c]pyrimidin-2-one in 200 ml of dimethylformamide. The mixture is stirred vigorously at room temperature for 30 minutes. Thereafter, 5.28 g of 1-methoxycarbonylbenzimidazole in 50 ml of dimethylformamide are added thereto. After 2 hours, the mixture is treated with ice-cold water and adjusted to pH 5 with glacial acetic acid. The precipitate which results is recrystallized from methylene chloride/methanol, and there is obtained methyl 7-[3,6-dihydro-1(2H)-pyridyl]-2-oxo-2H-[1,2,4]oxadiazolo[2,3-c]pyrimidine-5-carbamate, m.p. 212°-214°
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
5-amino-7-[3,6-dihydro-1(2H)-pyridyl]-2H-[1,2,4]oxadiazolo[2,3-c]pyrimidin-2-one
Quantity
4.66 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5.28 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[N:9]2[O:10][C:11](=[O:13])[N:12]=[C:8]2[CH:7]=[C:6]([N:14]2[CH2:19][CH:18]=[CH:17][CH2:16][CH2:15]2)[N:5]=1.[CH3:20][O:21][C:22](N1C2C=CC=CC=2N=C1)=[O:23].C(O)(=O)C>CN(C)C=O>[N:14]1([C:6]2[N:5]=[C:4]([NH:3][C:22]([O:21][CH3:20])=[O:23])[N:9]3[O:10][C:11](=[O:13])[N:12]=[C:8]3[CH:7]=2)[CH2:15][CH:16]=[CH:17][CH2:18][CH2:19]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
5-amino-7-[3,6-dihydro-1(2H)-pyridyl]-2H-[1,2,4]oxadiazolo[2,3-c]pyrimidin-2-one
Quantity
4.66 g
Type
reactant
Smiles
NC1=NC(=CC=2N1OC(N2)=O)N2CCC=CC2
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
5.28 g
Type
reactant
Smiles
COC(=O)N1C=NC2=C1C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred vigorously at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
the mixture is treated with ice-cold water
CUSTOM
Type
CUSTOM
Details
The precipitate which results
CUSTOM
Type
CUSTOM
Details
is recrystallized from methylene chloride/methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(CCC=CC1)C1=CC=2N(C(=N1)NC(=O)OC)OC(N2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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